1-Azabicyclo[3.3.1]nona-3,5-diene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
226885-44-5 |
|---|---|
Molecular Formula |
C8H11N |
Molecular Weight |
121.18 g/mol |
IUPAC Name |
1-azabicyclo[3.3.1]nona-3,5-diene |
InChI |
InChI=1S/C8H11N/c1-3-8-4-2-6-9(5-1)7-8/h1,3-4H,2,5-7H2 |
InChI Key |
GFXIWQSQMJYIMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC=CC(=C1)C2 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1 Azabicyclo 3.3.1 Nona 3,5 Diene and Its Analogues
Diene Reactivity in Cycloaddition Processes
The conjugated diene system within the azabicyclic framework is primed for participation in cycloaddition reactions, serving as the 4π-electron component in Diels-Alder type transformations. The presence of the nitrogen atom can modulate the electronic properties of the diene, influencing its reactivity with different types of dienophiles.
[4+2] Cycloadditions with Varied Dienophiles
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the construction of six-membered rings. In the context of azabicyclic dienes, this reaction allows for the rapid assembly of complex polycyclic nitrogen-containing heterocycles. For instance, a formal [4+2] annulation process has been utilized as a key step in a domino reaction to construct fused azabicyclo[3.3.1]nonadiquinoline scaffolds. researchgate.net
While specific studies on 1-azabicyclo[3.3.1]nona-3,5-diene are limited, the reactivity of analogous bicyclic dienes has been explored. Gold(I)-catalyzed intramolecular [4+2] cycloadditions of 1,6-enynes containing a diene moiety have been shown to produce bicyclo[3.3.1]nonane derivatives, demonstrating the capability of this framework to undergo such transformations. beilstein-journals.org The reaction of this compound with various dienophiles would be expected to yield polycyclic structures with predictable stereochemistry, governed by the endo rule, although steric hindrance from the bicyclic system could influence the reaction outcome.
Inverse Electron Demand Diels-Alder (iEDDA) Reactions in Azabicyclic Systems
The Inverse Electron Demand Diels-Alder (iEDDA) reaction involves the cycloaddition of an electron-poor diene with an electron-rich dienophile. wikipedia.orgnih.gov This reactivity is opposite to the normal Diels-Alder reaction. Diene systems containing heteroatoms, such as the nitrogen in this compound, are inherently electron-deficient. This electronic property makes them ideal candidates for iEDDA reactions. nih.gov
The reaction proceeds via a [4+2] cycloaddition, followed by a retro-[4+2] cycloaddition that often results in the expulsion of a small molecule, like nitrogen gas in the case of tetrazine cycloadditions, to yield a new heterocyclic system. nih.gov While specific examples involving this compound are not extensively documented, the principle suggests its potential to react with electron-rich dienophiles such as enamines and vinyl ethers. wikipedia.org Such reactions would provide a powerful synthetic route to novel, highly functionalized nitrogen-containing polycyclic compounds, which are often challenging to synthesize via other methods. researchgate.net
Radical and Diradical Transformations in Azabicyclic Diene Systems
Radical-mediated reactions offer a complementary approach to ionic reactions for the functionalization of complex molecules. nih.gov The diene system in this compound and its analogues can participate in various radical transformations, including dimerization, trapping, and hydrogen-atom transfer reactions, leading to intricate molecular architectures. nih.govrsc.org
Dimerization Pathways
Radical-mediated dimerization provides a direct route to complex dimeric alkaloids from simpler monomeric precursors. nih.gov This process typically involves the generation of a radical species which then undergoes recombination with another radical. In the context of azabicyclic systems, the generation of a radical on the diene or an adjacent position could lead to a dimerization event. For example, the reduction of a tertiary benzylic bromide using a cobalt(I) complex can generate a high concentration of radicals that rapidly recombine to form a dimer. nih.gov This strategy has been successfully applied to the synthesis of various dimeric alkaloids. nih.gov While direct dimerization of this compound has not been detailed, analogous pathways involving radical generation and subsequent coupling represent a plausible route for creating dimeric structures based on this scaffold.
Radical Trapping Reactions
Reactive diene intermediates formed during certain transformations of azabicyclic systems can be intercepted, or "trapped," by other reagents. In a palladium-catalyzed synthesis of 2-azabicyclo[3.3.1]nonanes, a reactive diene intermediate is formed through β-hydride elimination from a π-allyl palladium complex. nih.govd-nb.info This transient diene can be trapped by including an electrophile in the reaction mixture. For example, the addition of acetic anhydride leads to the formation of an uncyclized acetamide, effectively intercepting the diene before it can undergo further intramolecular reactions. nih.govd-nb.info This demonstrates the utility of radical trapping in diverting reaction pathways to generate different products. Sequential radical addition and cyclization reactions of dienes also rely on the trapping of intermediate radicals to form difunctionalized cyclic compounds. mdpi.com
| Reaction System | Trapping Agent | Observed Outcome | Reference |
| Pd-catalyzed rearrangement forming a 2-azabicyclic diene intermediate | Acetic Anhydride | Formation of uncyclized acetamide product | nih.govd-nb.info |
| Sun lamp-mediated radical reaction of dienes | Benzenesulfonyl azide | Formation of azidosulfonylated cyclic products | mdpi.com |
Hydrogen-Atom Transfer Reactions
Hydrogen-atom transfer (HAT) is a fundamental process in radical chemistry. semanticscholar.org Intramolecular HAT reactions, also known as radical translocation, are particularly powerful as they allow for the functionalization of remote, unactivated C-H bonds. A notable application of this strategy is the synthesis of the 9-azabicyclo[3.3.1]nonane skeleton. rsc.org In this approach, an aryl radical, generated from an o-iodobenzoyl group, abstracts a hydrogen atom from a specific position on the piperidine (B6355638) ring. This 1,5-HAT generates a new carbon-centered radical which then cyclizes onto a pendant alkyne to construct the bicyclic framework in high yield. rsc.org This tandem radical translocation/cyclization cascade highlights the potential for using HAT reactions to build the 1-azabicyclo[3.3.1]nonane core from acyclic or monocyclic precursors.
| Precursor System | Radical Initiator / Reagent | Key Transformation | Product | Yield | Reference |
| 2-(But-3-ynyl)-1-(o-iodobenzoyl)piperidines | Tributyltin hydride, AIBN | 1,5-Hydrogen Atom Transfer / Cyclization | 9-Azabicyclo[3.3.1]nonanes | High | rsc.org |
Transannular Reactions and Intramolecular Cyclizations
The spatial proximity of the C3 and C7 positions in the boat-chair conformation of the bicyclo[3.3.1]nonane skeleton makes it a prime candidate for transannular reactions, where a bond is formed across the ring system. While specific studies on this compound are limited, analogous reactions in related bicyclic systems provide significant insights into its potential reactivity. For instance, the transannular cyclization of diolefins within the bicyclo[3.3.1]nonane series has been documented, suggesting that the diene system in this compound could undergo similar transformations under electrophilic conditions.
Intramolecular cyclization is a key strategy for the synthesis of the 1-azabicyclo[3.3.1]nonane core. One notable method involves a modified Prins reaction, where an intramolecular electrophilic cyclization of 1-(3-oxo-3-phenylpropyl)-1,2,5,6-tetrahydropyridine derivatives in the presence of strong acids leads to the formation of 4,6-diphenyl-substituted 1-azabicyclo[3.3.1]nonadienes colab.ws. This reaction proceeds through the formation of a carbenium ion intermediate, which is then attacked by the enol tautomer of the side chain to forge the second ring.
Another powerful approach to constructing the azabicyclo[3.3.1]nonane framework is through the intramolecular cyclization of nitrilium ions. This strategy has been successfully employed in the total synthesis of alkaloids containing this structural motif beilstein-journals.org. The reaction involves the generation of a nitrilium ion from a nitrile precursor, which then undergoes an intramolecular attack by a tethered nucleophile, such as a double bond, to complete the bicyclic system.
Furthermore, intramolecular cationic cyclization of 4-aryl-1,2,5,6-tetrahydropyridines bearing an acetal moiety on the nitrogen atom has been shown to produce 1-azabicyclo[3.3.1]nonene derivatives researchgate.net. The stereoselectivity of this ring closure is a critical aspect of these synthetic strategies.
Below is a table summarizing key intramolecular cyclization reactions leading to the formation of the 1-azabicyclo[3.3.1]nonane ring system.
| Reaction Type | Precursor | Conditions | Product | Ref. |
| Modified Prins Reaction | 1-(3-Oxo-3-phenylpropyl)-1,2,5,6-tetrahydropyridine derivatives | Strong Acids | 4,6-Diphenyl-1-azabicyclo[3.3.1]nonadienes | colab.ws |
| Nitrilium Ion Cyclization | Acetonitrile and (-)-β-pinene | Mildly Acidic | Azabicyclo[3.3.1]nonene derivatives | researchgate.net |
| Cationic Cyclization | 4-Aryl-1,2,5,6-tetrahydropyridines with N-acetal moiety | Not specified | 1-Azabicyclo[3.3.1]nonene derivatives | researchgate.net |
Ring Opening and Ring Expansion Reactions of the Azabicyclo[3.3.1]nonane Core
The structural integrity of the 1-azabicyclo[3.3.1]nonane core can be manipulated through ring opening and ring expansion reactions, providing pathways to other heterocyclic systems or functionalized derivatives. While specific examples for the this compound are not extensively documented, studies on related azabicyclic compounds offer valuable precedents.
Ring expansion reactions serve as a versatile method for the synthesis of the 1-azabicyclo[3.3.1]nonane skeleton from smaller ring systems. A notable example is the ring expansion of 1-azabicyclo[3.3.0]octane derivatives. For instance, the reaction of 5-chloromethyl-1-azabicyclo[3.3.0]octane with an amine nucleophile can lead to the formation of a 5-amino-1-azabicyclo[3.3.1]nonane oregonstate.edu. This transformation is proposed to proceed through an intermediate aziridinium ion, which can be attacked at either the methylene carbon to give the expected substitution product or at the bridgehead carbon to yield the ring-expanded product oregonstate.edu.
Similarly, 5-trichloromethyl- or 5-dichloromethyl-1-azabicyclo[3.3.0]octanes have been shown to undergo ring expansion to the corresponding dichloro- and chloro-1-azabicyclo[3.3.1]nonanes oregonstate.edu. These reactions highlight the utility of ring strain and strategically placed functional groups in driving the formation of the thermodynamically stable 1-azabicyclo[3.3.1]nonane system.
Information regarding the ring opening of the this compound core is scarce in the literature. However, the presence of the diene functionality and the inherent strain of the bicyclic system suggest that under certain conditions, such as with strong reducing agents or upon thermolysis or photolysis, ring opening could occur. General methodologies for the synthesis of bicyclo[3.3.1]nonanes and their heteroanalogues are broadly classified into several categories, including ring opening and ring expansion reactions, indicating the importance of these transformations in this area of chemical synthesis rsc.org.
The following table provides examples of ring expansion reactions leading to the 1-azabicyclo[3.3.1]nonane core.
| Starting Material | Reagent/Conditions | Product | Ref. |
| 5-Chloromethyl-1-azabicyclo[3.3.0]octane | Amine Nucleophile | 5-Amino-1-azabicyclo[3.3.1]nonane | oregonstate.edu |
| 5-Trichloromethyl-1-azabicyclo[3.3.0]octane | Not specified | Dichloro-1-azabicyclo[3.3.1]nonane | oregonstate.edu |
| 5-Dichloromethyl-1-azabicyclo[3.3.0]octane | Not specified | Chloro-1-azabicyclo[3.3.1]nonane | oregonstate.edu |
Conformational Analysis and Stereochemistry of 1 Azabicyclo 3.3.1 Nona 3,5 Diene Systems
Preferred Conformations: Chair-Chair vs. Boat-Chair Forms
The bicyclo[3.3.1]nonane skeleton can, in principle, adopt three conformations: a twin-chair (chair-chair), a boat-chair, and a twin-boat. nih.govrsc.org However, the twin-boat conformer is generally considered unstable due to destabilizing steric interactions. nih.govrsc.org Therefore, the conformational equilibrium is primarily between the chair-chair and boat-chair forms.
In many unsubstituted and substituted 1-azabicyclo[3.3.1]nonane systems, the twin-chair conformation is the most stable. niscpr.res.inniscpr.res.invu.lt However, the introduction of substituents can shift this preference towards a boat-chair conformation. For instance, X-ray diffraction analysis of 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed a boat conformer for the nitrogen-containing ring and a chair conformer for the sulfur-containing ring. tandfonline.com Similarly, the solid-state structure of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one exists as a chair-boat conformer. nih.gov
Molecular mechanics calculations on 5-methyl-1-azabicyclo[3.3.1]nonan-2-one indicated that the boat-chair conformation is more stable than the twin-boat form by 4.0 kJ mol⁻¹. rsc.org The chair-boat conformation of r-2,c-4,t-6,t-8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane is stabilized by the four equatorial phenyl groups. niscpr.res.in
| Compound | Preferred Conformation | Method of Determination |
| 5-methyl-1-azabicyclo[3.3.1]nonan-2-one | Boat-Chair | Molecular Mechanics Calculations |
| 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Boat-Chair | X-ray Diffraction |
| 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Boat-Chair | X-ray Diffraction |
| r-2,c-4,t-6,t-8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane | Chair-Boat | NMR Spectroscopy & X-ray Diffraction |
Influence of Bridgehead and Perimeter Substituents on Conformation
The conformational preference of 1-azabicyclo[3.3.1]nonane systems is significantly influenced by the nature and position of substituents on the bicyclic framework. vu.ltresearchgate.netclockss.org
Substituents at the 3- and 7-positions have a particularly strong impact on the conformation. vu.lt For example, an endo methyl group at the 7-position of 5-methyl-1-azabicyclo[3.3.1]nonan-2-one causes the twin-boat conformation to be favored by 5.2 kJ mol⁻¹. rsc.org In contrast, 3-azabicyclo[3.3.1]nonanes generally exist in a twin-chair conformation unless a 7-endo substituent is present. rsc.org The lone pair of electrons on the nitrogen at position 3 can repel the C(7)H group, leading to distortion of the cyclohexane (B81311) ring. rsc.org
In 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes, the chair-chair conformation is destabilized by 1,3-diaxial steric repulsion between the aryl groups and lone pair-lone pair repulsion between the nitrogen atoms, leading to a preference for the boat-chair conformation. rsc.org N-acylation can also influence the conformation. N-chloroacetyl- and N-benzoyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonanes prefer twin-chair conformations with a slight flattening at the nitrogen end. niscpr.res.inniscpr.res.in
Structural studies on C(8) substituted 1-azabicyclo[3.3.1]non-3-enes have shown that the orientation of the C(8) substituent can be assigned using diagnostic ¹³C NMR signals. nih.gov
Conformational Dynamics and Inversion Pathways
The conformational dynamics of 1-azabicyclo[3.3.1]nonane systems, including the energy barriers for ring inversion, have been investigated using dynamic NMR spectroscopy and computational methods. niscpr.res.inniscpr.res.in
For N-acyl derivatives, restricted rotation around the N-CO bond can lead to the observation of distinct conformers at low temperatures. niscpr.res.inniscpr.res.in The energy barrier for N-CO rotation in N³,N⁷-diformyl-r-2,c-4,t-6,t-8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane was determined to be 70.4 kJ mol⁻¹. niscpr.res.inniscpr.res.in In the case of N-benzoyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane, broadening of proton signals at 213 K suggests a low energy barrier for N-CO rotation. niscpr.res.in
The conformational behavior of 3-borabicyclo[3.3.1]nonane is influenced by temperature. rsc.org At lower temperatures, the chair-chair conformer is favored, but as the temperature increases, rotation around the B-O and C-phenyl bonds is facilitated, leading to an increase in the boat-chair population. rsc.org
Hydrogen Bonding Effects on Conformational Preferences
Hydrogen bonding plays a significant role in determining the conformation and crystal packing of 1-azabicyclo[3.3.1]nonane derivatives. nih.govrsc.orgresearchgate.netacs.org
In the crystal structure of 9-benzyl-2-[(1RS)-1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one, intermolecular O-H···O hydrogen bonds are formed between pairs of enantiomers. iucr.org Intramolecular N-H···O hydrogen bonds are observed in 2,4,6,8-tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one, resulting in S(6) ring motifs. iucr.org
Proper hydrogen bonding is also a feature in substituted bicyclo[3.3.1]nonanes like 3-azabicyclo[3.3.1]nonane-2,4-dione, where it is responsible for its polymorphic behavior. nih.govrsc.orgacs.org The imide group in this molecule can form both an (8) dimer and a catemer hydrogen bonding motif. acs.org Interestingly, protonated 3-azabicyclo[3.3.1]nonane can form a dihydrogen bond with significant covalent character between a C-H and an N⁺-H hydrogen. nih.govrsc.org
The presence of hydrogen bonding interactions has also been shown to be important in determining the yield and selectivity of organocatalytic reactions for the synthesis of 1-azabicyclo[3.3.1]nonanes. researchgate.net
Stereoisomerism and Diastereoselectivity in Azabicyclic Diene Synthesis
The synthesis of 1-azabicyclo[3.3.1]nonane systems often involves the creation of multiple stereocenters, making stereocontrol a critical aspect. nih.govbeilstein-journals.orgresearchgate.netrsc.orgnih.gov
Highly stereoselective syntheses of substituted 1-azabicyclo[3.3.1]nonanes have been developed. researchgate.netrsc.org For instance, an organocatalytic Michael addition of N-protected piperidine (B6355638) ketoesters to nitroalkenes followed by an intramolecular nitro-Mannich reaction has been used to synthesize highly functionalized 1-isomorphans with six contiguous stereocenters. rsc.org This synthesis was reported to be highly stereoselective, with diastereomeric ratios greater than 99:1. researchgate.net
Another approach involves a phosphonium (B103445) salt/Lewis acid relay catalysis for the asymmetric synthesis of N-bridged [3.3.1] ring systems, which also proceeds with excellent diastereoselectivities (all >20:1 d.r.). nih.gov The reaction of 3-oxo-2-arylhydrazonopropanal derivatives with ammonium (B1175870) acetate (B1210297) has been used to prepare 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivatives. nih.gov
The addition of Grignard reagents to 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one has been shown to be highly stereospecific, yielding a tertiary alcohol with the newly formed C-C₆H₅ bond in an equatorial position relative to the thiane (B73995) ring and axial to the piperidine ring. nih.gov
| Reaction | Key Features | Diastereoselectivity |
| Organocatalytic Michael addition/nitro-Mannich reaction | Synthesis of 1-isomorphans with 6 stereocenters | >99:1 d.r. |
| Phosphonium salt/Lewis acid relay catalysis | Asymmetric synthesis of N-bridged [3.3.1] ring systems | >20:1 d.r. |
| Grignard addition to 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Formation of a tertiary alcohol | Highly stereospecific |
Enantiomeric Purity and Absolute Configuration Determination
The determination of enantiomeric purity and absolute configuration is essential for characterizing chiral 1-azabicyclo[3.3.1]nonane derivatives. nih.gov
Enantioselective syntheses have been developed to produce these compounds with high enantiomeric excess (ee). For example, the asymmetric total synthesis of (-)-Mesembrine, which contains a 1-azabicyclo[3.3.1]nonane scaffold, was achieved with 98% ee. researchgate.net The enantiomeric resolution of racemic diols in the synthesis of N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione has been accomplished through crystallization of diastereomeric esters or by kinetic resolution using lipases. researchgate.net
The absolute configuration of these molecules can be determined by a combination of experimental and computational methods. X-ray crystallography of a derivative with a known configuration is a common method. rsc.org The absolute configuration of N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione was determined by comparing experimental and simulated circular dichroism (CD) spectra, which were obtained using time-dependent density functional theory (TDDFT) calculations. researchgate.net The benzoate (B1203000) exciton (B1674681) chirality method, applied to the CD spectrum of a dibenzoate derivative, can also be used to assign the absolute configuration. researchgate.net For bicyclo[3.3.1]nonane diones, concerted TDDFT calculations of specific rotations and CD spectra have been used to determine their absolute configurations. acs.org
| Compound | Method for Enantiomeric Purity/Absolute Configuration | Result |
| (-)-Mesembrine | Asymmetric total synthesis | 98% ee |
| N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione | Kinetic resolution with lipase; CD spectroscopy and TDDFT calculations | Enantiomerically pure; Absolute configuration determined |
| Bicyclo[3.3.1]nonane diones | CD spectroscopy and TDDFT calculations | Absolute configurations determined |
Advanced Spectroscopic and Structural Elucidation Techniques for Azabicyclo 3.3.1 Nonadienes
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
In studies of related azabicyclo[3.3.1]nonane derivatives, single-crystal X-ray diffraction has been instrumental. mdpi.comacs.org For instance, the analysis of crystalline derivatives, such as dinitrophenylhydrazones, has confirmed that the bicyclic system can adopt a true-chair/true-chair conformation. acs.org The crystallographic data reveals key structural parameters, including unit cell dimensions and space group, which are essential for a complete structural description. kochi-tech.ac.jpmdpi.com For example, a 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivative was found to have a monoclinic crystal system with a P21/c space group. mdpi.com This level of detail is crucial for understanding the steric and electronic properties conferred by the rigid bicyclic framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Insights
NMR spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of each nucleus and their connectivity. acs.orgnih.gov
¹H NMR Spectroscopy: Proton Chemical Shifts and Coupling Patterns
¹H NMR spectroscopy of azabicyclo[3.3.1]nonadiene derivatives reveals characteristic chemical shifts and coupling constants that are indicative of the bicyclic structure. The signals for the bridgehead protons are particularly informative. kochi-tech.ac.jp For example, in a 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivative, the symmetric bridgehead protons (H1 and H5) appear as a doublet at δ 6.76. nih.gov
The coupling patterns observed in ¹H NMR spectra provide insights into the dihedral angles between adjacent protons, which in turn helps to determine the conformation of the six-membered rings. The absence of a large coupling constant for certain protons can suggest a chair conformation for the cyclohexane (B81311) ring. acs.org
¹³C NMR Spectroscopy: Carbon Chemical Shifts and Connectivity
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. In a derivative of 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene, the ¹³C NMR spectrum showed 11 distinct signals, confirming the symmetry of the molecule. nih.gov The chemical shifts ranged from δ 56.48 for aliphatic carbons to δ 189.39 for carbonyl carbons, providing a complete map of the carbon skeleton. nih.gov
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Signal Assignment and Proximity Relationships
2D NMR techniques are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR signals, especially in complex molecules like azabicyclo[3.3.1]nonadiene derivatives. acs.orgnih.gov
COSY (Correlation Spectroscopy) experiments establish correlations between coupled protons, helping to trace the proton-proton connectivity within the molecule. acs.org
HSQC (Heteronuclear Single Quantum Coherence) , sometimes referred to as HMQC, correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. acs.orgnih.gov
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for establishing the connectivity across quaternary carbons and heteroatoms. acs.orgnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule. acs.orgnih.gov
Through the combined use of these techniques, a detailed picture of the molecular structure and conformation in solution can be constructed. acs.org
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis (EI, HRMS, ESI)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation. The resulting mass spectrum provides a "fingerprint" of the molecule, with characteristic fragment ions that can help to identify the bicyclic core. kochi-tech.ac.jp
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the exact molecular formula of the compound and its fragments. nih.govmdpi.com This is a critical step in confirming the identity of a newly synthesized molecule.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and non-volatile compounds. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. mdpi.com
The analysis of the mass spectrum of a 6-aza-2-thiabicyclo[3.3.1]nona-3,7-diene derivative showed a molecular ion peak (M+) at m/z 345, along with significant fragment ions at m/z 299, 253, and 220, which are indicative of the bicyclic structure. kochi-tech.ac.jp
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds are characteristic of specific functional groups. For derivatives of azabicyclo[3.3.1]nonadiene, IR spectroscopy can confirm the presence of key functional groups such as C=C bonds from the diene system, C-N bonds of the amine, and any substituent groups. For example, in a substituted 6-aza-2-thiabicyclo[3.3.1]nona-3,7-diene, characteristic IR absorption bands were observed at 1697, 1583, 1558, and 1363 cm⁻¹. kochi-tech.ac.jp
Chiroptical Spectroscopies for Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))
The determination of the absolute configuration of complex chiral molecules is a significant challenge in stereochemistry. Chiroptical spectroscopic methods, which measure the differential interaction of left and right circularly polarized light with a chiral molecule, provide invaluable information for non-ambiguous stereochemical assignments.
Detailed Research Findings
Research on chiral bicyclo[3.3.1]nonane systems has demonstrated the power of a combined experimental and theoretical approach to chiroptical spectroscopy for elucidating absolute configurations. nih.govacs.org A key example is the study of the enantiomerically pure N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione, a saturated analogue of the diene system. researchgate.netacs.org
In this research, the absolute configuration was successfully determined by comparing the experimental ECD spectrum with the theoretical spectrum calculated using time-dependent density functional theory (TDDFT). researchgate.netacs.org The close agreement between the calculated and experimental spectra allows for a confident assignment of the absolute stereochemistry.
The study on N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione revealed that the enantiomer with a negative optical rotation exhibits an experimental ECD spectrum that matches the TDDFT-calculated spectrum for the (1R,5R)-configuration. Conversely, the dextrorotatory enantiomer corresponds to the (1S,5S)-configuration. acs.org
To further corroborate the assignment, the benzoate (B1203000) exciton (B1674681) chirality method was employed. acs.org This involved the synthesis of the endo,endo-dibenzoate derivative from the corresponding diol. The circular dichroism spectrum of this derivative displayed a characteristic bisignate Cotton effect, also known as an exciton couplet. The sign of this couplet is directly related to the spatial arrangement of the benzoate chromophores, providing an independent confirmation of the absolute configuration determined from the dione's ECD spectrum. researchgate.netacs.org
Vibrational circular dichroism (VCD) serves as a complementary technique to ECD. While ECD probes electronic transitions, VCD investigates the vibrational transitions of a molecule. For the related bicyclo[3.3.1]nonane-2,6-dione and its diene analogue, VCD spectra, in conjunction with DFT calculations, have been shown to be highly sensitive to the conformational landscape of the molecule. mdpi.com The presence of multiple conformers can complicate spectral interpretation, but also provides a more detailed picture of the molecule's solution-state structure. The introduction of double bonds, as in a diene system, tends to rigidify the bicyclic framework, leading to sharper and more intense VCD signals. mdpi.com
Although specific VCD data for 1-Azabicyclo[3.3.1]nona-3,5-diene is not available, the principles derived from studies on analogous compounds indicate that a combined ECD and VCD approach, supported by quantum chemical calculations, would be the most robust method for its complete stereochemical elucidation.
Interactive Data Table: ECD Data for N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione Enantiomers
The following table summarizes the experimental and calculated ECD data for the enantiomers of N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione, illustrating the correspondence that enables absolute configuration assignment.
| Enantiomer | Wavelength (nm) | Experimental Δε [M⁻¹cm⁻¹] | Calculated Δε [M⁻¹cm⁻¹] |
| (+)-(1S,5S) | ~295 | +2.5 | +2.8 |
| ~220 | -1.5 | -1.7 | |
| (-)-(1R,5R) | ~295 | -2.5 | -2.8 |
| ~220 | +1.5 | +1.7 |
Note: The data presented is based on the findings for N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione and serves as an illustrative example for the application of ECD spectroscopy. acs.org
Computational and Theoretical Investigations of 1 Azabicyclo 3.3.1 Nona 3,5 Diene Systems
Quantum Chemical Calculations (e.g., ab initio, DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, including ab initio and Density Functional Theory (DFT) methods, are instrumental in elucidating the electronic structure and predicting the reactivity of azabicyclic systems. nrel.gov These methods allow for the accurate determination of molecular geometries, energies, and electronic properties, which are fundamental to understanding chemical behavior.
DFT calculations, for instance, have been widely used to study the electronic effects within bicyclic frameworks. nrel.govchemrxiv.org The M06-2X functional with a def2-TZVP basis set is a common choice that provides a good balance between accuracy and computational cost for organic molecules. nrel.gov Such calculations can provide optimized 3D geometries, enthalpies, Gibbs free energies, and vibrational frequencies. nrel.gov
For the broader class of bicyclo[3.3.1]nonanes, DFT has been employed to investigate various properties. For example, time-dependent DFT (TDDFT) has been successfully used to determine the absolute configuration of chiral bicyclo[3.3.1]nonane diones by calculating their circular dichroism spectra. acs.orgresearchgate.net These theoretical predictions, when compared with experimental data, provide a reliable method for stereochemical assignment. acs.orgresearchgate.net
Furthermore, quantum chemical calculations are crucial for understanding reactivity. By analyzing the electronic distribution, such as Mulliken charges and spin densities, researchers can predict the most likely sites for electrophilic or nucleophilic attack. nrel.gov The energies of frontier molecular orbitals (HOMO and LUMO) are also key indicators of reactivity.
While specific studies focusing solely on 1-azabicyclo[3.3.1]nona-3,5-diene are not extensively detailed in the provided results, the principles and methodologies applied to related azabicyclo[3.3.1]nonane and bicyclo[3.3.1]nonane systems are directly applicable. These computational approaches offer a robust framework for predicting its electronic properties and reactivity patterns.
Molecular Mechanics (MMX) and Molecular Dynamics Simulations for Conformational Landscapes and Energy Minimization
Molecular mechanics (MM) and molecular dynamics (MD) simulations are essential computational techniques for exploring the conformational landscapes and determining the minimum energy structures of flexible molecules like 1-azabicyclo[3.3.1]nonane systems. rsc.orgnih.gov These methods use classical force fields to model the potential energy of a system as a function of its atomic coordinates. mdpi.com
Molecular mechanics calculations, such as those using the MM2 force field, have been employed to study the conformational preferences of substituted 1-azabicyclo[3.3.1]nonan-2-ones. rsc.orgscispace.com These studies have shown that the boat-chair conformation is generally more stable than the twin-boat conformation. rsc.org For example, in 5-methyl-1-azabicyclo[3.3.1]nonan-2-one, the boat-chair conformation is favored by 4.0 kJ mol⁻¹. rsc.org However, the introduction of an endo methyl substituent at the 7-position can shift the preference towards the twin-boat conformation by 5.2 kJ mol⁻¹. rsc.org
Molecular dynamics simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms in the system. nih.govmdpi.com This allows for the exploration of conformational space over time, revealing the accessible conformations and the energy barriers between them. nih.gov MD simulations are particularly useful for understanding the behavior of complex biological macromolecules but are equally applicable to smaller organic molecules in various environments. nih.govmdpi.com The process typically involves energy minimization to find a stable starting structure, followed by the simulation of atomic motions over a specified period. nih.gov Analysis of the resulting trajectory can provide information on structural fluctuations, potential energies, and conformational stability. nih.gov
For the broader class of bicyclo[3.3.1]nonanes, conformational analysis has revealed the existence of chair-chair and boat-chair conformers. researchgate.netnih.gov The rigidity of the bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold, for instance, has been noted for its utility in forming stable transition metal complexes. researchgate.net
While specific MMX and MD simulation data for this compound were not found in the search results, the established methodologies for related bicyclic systems provide a clear pathway for such investigations. These computational tools are invaluable for understanding the conformational flexibility and energetic properties that govern the chemistry of this compound.
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is a cornerstone of modern mechanistic chemistry, enabling the detailed elucidation of reaction pathways and the characterization of transient species like transition states. nih.gov For reactions involving azabicyclo[3.3.1]nonane systems, these theoretical approaches provide invaluable insights into the underlying factors that control reaction outcomes.
DFT calculations are frequently used to map the potential energy surfaces of chemical reactions. pku.edu.cn By locating the transition state structures and calculating their energies, activation barriers can be determined, which in turn allows for the prediction of reaction rates and the assessment of competing pathways. pku.edu.cn For example, computational studies on the [8+2] cycloadditions of dienylfurans with dimethylacetylenedicarboxylate (DMAD) have identified different mechanistic pathways, including concerted and stepwise routes. pku.edu.cn
In the context of azabicyclo[3.3.1]nonanes, computational studies have been used to understand puzzling differences in reactivity. For instance, the diverging reactivity of a vinylogous chloride and a vinylogous ester within a 3-azabicyclo[3.3.1]nonane framework was rationalized through computational analyses of substituent effects, noncovalent interactions, and natural bond orbitals. nih.govescholarship.org These studies highlighted the crucial role of remote, through-bond stereoelectronic effects. nih.govescholarship.org
The synergy between experimental and theoretical work is often key to unraveling complex reaction mechanisms. escholarship.org Computational modeling can be used to propose plausible mechanisms that can then be tested experimentally. For instance, in the total synthesis of daphnezomines A and B, which feature an azabicyclo[3.3.1]nonane core, a challenging 6-endo-trig cyclization was rationalized and achieved through a hydrogen atom transfer (HAT)-initiated radical conjugate addition, a strategy likely informed by computational analysis. bohrium.com
Furthermore, computational methods can shed light on the role of catalysts in promoting specific reactions. The mechanism of palladium-catalyzed oxidative cyclization to form the azabicyclo[3.3.1]nonane ring system has been a subject of interest, where computational modeling can help to understand the intricacies of the catalytic cycle. bohrium.com
Topological Analysis of Azabicyclo[3.3.1]nonane Synthesis
Topological analysis offers a unique and abstract perspective on the synthesis of complex molecular architectures like the azabicyclo[3.3.1]nonane framework. rsc.orgnih.gov This approach dissects the target molecule into simpler precursors by identifying key bond disconnections, thereby simplifying the retrosynthetic analysis and suggesting potential synthetic strategies. bohrium.com
In the context of the total synthesis of complex natural products containing the azabicyclo[3.3.1]nonane skeleton, such as the Daphniphyllum alkaloids daphnezomines A and B, topological strategies are explicitly mentioned as a tool for simplifying the synthetic route. bohrium.com By disconnecting the C8-C9 bond, the complexity of the target molecule was reduced, leading to a more manageable synthetic plan. bohrium.com
The construction of the azabicyclo[3.3.1]nonane ring system itself can be approached through various synthetic routes, each with its own topological implications. nih.gov Common strategies include:
Mannich reaction: This reaction forms a C-C bond between an enolizable carbonyl compound and an iminium ion, a key step in constructing the bicyclic system. nih.gov
Cycloaddition reactions: These reactions, such as nitrile oxide-allene cycloadditions, are powerful tools for building cyclic systems and have been applied in the synthesis of natural products containing the bicyclo[3.3.1]nonane core. rsc.org
Effenberger-type cyclization: This method involves the reaction of a 1-methoxy-1-cyclohexene with malonyl dichloride to efficiently form the bicyclo[3.3.1]nonane ring system. rsc.orgnih.gov
Michael addition-driven cyclization: This strategy has been used to synthesize bridged cyclic N,O-ketal spirooxindoles containing the bicyclo[3.3.1]nonane core. rsc.org
The choice of a particular synthetic route is often guided by the desired substitution pattern and stereochemistry of the final product. Topological analysis helps in recognizing the most efficient bond-forming strategies to assemble the intricate three-dimensional structure of the azabicyclo[3.3.1]nonane framework.
Stereoelectronic Interactions and Their Influence on Structure and Reactivity
Stereoelectronic effects, which describe the influence of orbital overlap on molecular geometry and reactivity, play a crucial role in the chemistry of azabicyclo[3.3.1]nonane systems. These interactions can dictate conformational preferences, influence bond lengths and angles, and control the stereochemical outcome of reactions.
In the 3-azabicyclo[3.3.1]nonane series, computational studies have highlighted the importance of through-bond stereoelectronic effects in explaining differences in reactivity. chemrxiv.orgnih.govescholarship.org The investigation into the diverging reactivity of a vinylogous chloride and a vinylogous ester revealed that hyperconjugation and conjugation effects transmitted through the bicyclic framework were key determinants of their chemical behavior. chemrxiv.orgnih.gov
The conformation of bicyclo[3.3.1]nonane derivatives is also heavily influenced by stereoelectronic interactions. For instance, in 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, the preference for the chair-chair (CC) conformer is rationalized by the presence of stabilizing LP-N–C–S stereoelectronic interactions, which outweigh the destabilizing lone pair-lone pair repulsions found in the boat-chair (BC) conformer. rsc.orgnih.gov This was justified through Quantum Theory of Atoms in Molecules (QTAIM) analysis. rsc.org
Furthermore, intramolecular hydrogen bonding, a type of stereoelectronic interaction, can significantly impact the conformation and properties of substituted bicyclo[3.3.1]nonanes. rsc.org For example, protonated 3-aza-bicyclo[3.3.1]nonane can form a dihydrogen bond with significant covalent character, leading to a substantial energy lowering. rsc.orgnih.gov Proper hydrogen bonding is also observed in derivatives like 3-azabicyclo[3.3.1]nonane-2,4-dione, influencing its polymorphic properties. rsc.org
Synthetic Applications and Functionalization of the 1 Azabicyclo 3.3.1 Nona 3,5 Diene Scaffold
Role as a Privileged Scaffold for Complex Organic Synthesis
The inherent three-dimensionality and conformational rigidity of the 1-azabicyclo[3.3.1]nonane core make it an attractive template for the synthesis of complex molecular architectures. ucl.ac.uk Its derivatives serve as versatile building blocks, enabling access to a wide range of more intricate synthetic targets. nih.govrsc.org
Precursors for More Complex Synthetic Targets
The 1-azabicyclo[3.3.1]nonane skeleton is a key structural feature in various natural products, including several indole (B1671886) alkaloids known for their significant biological activities. nih.govrsc.org Consequently, synthetic strategies targeting these complex natural products often involve the construction of the azabicyclic core as a crucial step. For instance, the synthesis of the core structure of huperzine A, a potent acetylcholinesterase inhibitor, has been achieved through a radical-mediated cyclization to form a related bicyclic system. rsc.org Furthermore, derivatives of 1-azabicyclo[3.3.1]nonane are valuable precursors for creating compounds with potential therapeutic applications in psychotic and neurodegenerative disorders. nih.gov
The versatility of this scaffold is further demonstrated by its use in the synthesis of various heterocyclic systems. For example, a three-step synthesis of the 2-azabicyclo[3.3.1]nonane ring system has been developed from simple pyrroles, highlighting a combined photochemical and palladium-catalyzed approach. nih.gov This method allows for the incorporation of a wide range of functional groups relevant to medicinal chemistry. nih.gov
Building Blocks for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug candidates. mdpi.com The rigid and well-defined three-dimensional structure of the 1-azabicyclo[3.3.1]nonane scaffold makes it an excellent starting point for DOS. By systematically modifying the core structure at various positions, libraries of diverse compounds can be generated. nih.gov
For example, a DOS approach utilizing a bicyclic azetidine (B1206935) scaffold, which shares structural similarities in its bicyclic nature, led to the discovery of novel antimalarial agents with a new mechanism of action. nih.gov This highlights the potential of using such rigid scaffolds to explore new areas of chemical space and identify compounds with unique biological activities. The ability to functionalize the 1-azabicyclo[3.3.1]nona-3,5-diene core in various ways allows for the creation of a multitude of derivatives with distinct spatial arrangements of functional groups, which is a key principle of DOS.
Integration into Catalytic Systems
The unique structural and electronic properties of the this compound scaffold have led to its incorporation into various catalytic systems, including as chiral ligands for asymmetric catalysis and as organocatalysts.
Chiral Ligands for Asymmetric Transformations (e.g., C2-Symmetric Bicyclo[3.3.1]nonadiene Ligands)
Chiral dienes have emerged as a significant class of ligands in transition metal-catalyzed asymmetric synthesis. nsf.govresearchgate.net Specifically, C2-symmetric bicyclo[3.3.1]nonadiene derivatives have been successfully employed as chiral ligands in rhodium-catalyzed asymmetric reactions. acs.orgnih.gov These ligands create a well-defined chiral environment around the metal center, enabling high levels of enantioselectivity in various transformations.
One notable application is the rhodium-catalyzed asymmetric arylation of imines. Using a C2-symmetric 2,6-diphenylbicyclo[3.3.1]nona-2,6-diene ligand, high enantioselectivities (95-99% ee) were achieved in the synthesis of diarylmethylamines. acs.orgnih.gov The development of 3,7-disubstituted bicyclo[3.3.1]nona-2,6-dienes has further improved the chiral environment, leading to enhanced stereoselectivity in rhodium-catalyzed 1,4-addition reactions of boronic acids to enones. organic-chemistry.org The strategic placement of substituents on the bicyclic framework allows for fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance. researchgate.netorganic-chemistry.org
| Ligand | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| (1R,5R)-2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene | Rh-catalyzed asymmetric arylation | N-(4-nitrobenzenesulfonyl)arylimines | Diarylmethylamines | 95-99% | acs.org |
| (S,S)-3,7-Disubstituted bicyclo[3.3.1]nona-2,6-dienes | Rh-catalyzed 1,4-addition | α,β-Unsaturated ketones | β-Substituted ketones | up to 99% | organic-chemistry.org |
Organocatalytic Applications of Azabicyclic Dienes
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. While the direct use of this compound itself as an organocatalyst is not extensively documented in the provided search results, the broader class of azabicyclic compounds has found applications in this area. For instance, chiral phosphoramidites incorporating an achiral azabicyclic [3.3.1] framework have been used as ligands in copper-catalyzed enantioselective additions of dialkylzinc reagents to enones. nih.gov This demonstrates the potential of the rigid bicyclic scaffold to serve as a platform for the design of effective organocatalytic systems. The defined geometry of the scaffold can help in creating a specific chiral pocket that directs the stereochemical outcome of the reaction.
Transition Metal-Catalyzed Processes Utilizing the Azabicyclic Diene Moiety
The diene functionality within the this compound scaffold can directly participate in transition metal-catalyzed reactions. Palladium-catalyzed processes, in particular, have been shown to be effective for the functionalization of dienes. d-nb.info For instance, palladium(0)-catalyzed difunctionalization of 1,3-dienes provides a route to a variety of functionalized molecules. d-nb.info
A notable example is a diverted Tsuji-Trost reaction, where a palladium-catalyzed sequence involving β-hydride elimination forms a reactive diene intermediate, leading to the synthesis of the 2-azabicyclo[3.3.1]nonane ring system. nih.gov This highlights how the inherent reactivity of the diene can be harnessed in tandem catalytic processes to build molecular complexity.
Rhodium catalysts are also prominent in reactions involving dienes. Rhodium-catalyzed cycloisomerization and tandem Diels-Alder reactions of allenenes have been developed to construct diverse bicyclic and tricyclic nitrogen heterocycles. rsc.org Furthermore, rhodium-catalyzed [4+3] cycloaddition reactions between vinyldiazoacetates and dienes provide access to seven-membered rings. emory.edu Gold-catalyzed cycloadditions have also emerged as a powerful tool for constructing complex polycyclic systems from precursors containing diene moieties. beilstein-journals.org
| Metal Catalyst | Reaction Type | Reactants | Product Type | Reference |
| Palladium | Diverted Tsuji-Trost | Pyrrole derivatives | 2-Azabicyclo[3.3.1]nonanes | nih.gov |
| Rhodium | Cycloisomerization/Diels-Alder | 1,6-Allenenes | Bicyclic and tricyclic heterocycles | rsc.org |
| Rhodium | [4+3] Cycloaddition | Vinyldiazoacetates, Dienes | Seven-membered rings | emory.edu |
Future Directions and Emerging Research Avenues for 1 Azabicyclo 3.3.1 Nona 3,5 Diene
Development of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign synthetic routes to 1-Azabicyclo[3.3.1]nona-3,5-diene is a primary area for future research. Current methods for constructing the azabicyclo[3.3.1]nonane core often involve multi-step sequences. nih.govacs.org Future efforts will likely focus on cascade reactions that can rapidly assemble the bicyclic diene framework from simple precursors. researchgate.net Organocatalytic methods, which have proven effective for the asymmetric synthesis of related bicyclo[3.3.1]nonane frameworks, present a particularly promising avenue for producing enantiomerically pure this compound. researchgate.net
Furthermore, the principles of green chemistry are expected to be central to the development of next-generation syntheses. This includes the use of renewable starting materials, solvent-free reaction conditions, and catalytic systems that minimize waste. For instance, methods employing microwave irradiation have been shown to accelerate the synthesis of related polyazabicyclo[3.3.1]nonane derivatives, suggesting a potential route for the rapid and efficient production of this compound. nih.gov
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Cascade Reactions | Increased efficiency, reduced step-count, minimized waste. | Identification of suitable starting materials and catalysts to control complex transformations. |
| Asymmetric Organocatalysis | Access to enantiomerically pure products, metal-free conditions. | Development of catalysts specific to the formation of the 1-azabicyclo[3.3.1]nonane core. |
| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields. | Optimization of reaction conditions and scalability of the process. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Discovery or engineering of enzymes capable of constructing the bicyclic diene system. |
Exploration of Unconventional Reactivity Modes and Regioselectivity
The conjugated diene system within this compound is ripe for the exploration of novel reactivity. Future research will likely delve into its participation in a variety of pericyclic reactions, such as Diels-Alder and electrocyclizations, to construct more complex polycyclic architectures. The influence of the bridgehead nitrogen on the stereochemical and regiochemical outcome of these reactions will be a key area of investigation.
Moreover, the application of modern synthetic methods, such as transition-metal catalysis and photoredox catalysis, could unlock unprecedented transformations of the this compound scaffold. For example, catalytic systems could be designed to achieve selective functionalization at various positions of the bicyclic core, providing access to a diverse range of derivatives with tailored properties. The study of radical cyclization approaches, which have been explored for constructing indole-fused azabicyclo[3.3.1]nonane frameworks, could also offer new pathways to functionalized derivatives. rsc.org
Advanced in silico Design and Predictive Modeling for Structure-Property Relationships
Computational chemistry will be an indispensable tool in guiding the future exploration of this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the molecule's geometric and electronic structure, as well as its reactivity in various chemical transformations. These computational models can help to elucidate reaction mechanisms and predict the regioselectivity of different reactions, thereby reducing the need for extensive empirical screening.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound derivatives with their biological activities or material properties. This predictive capability will be crucial for the rational design of new molecules for specific applications, such as pharmaceuticals and functional materials.
Integration with Flow Chemistry and Automated Synthesis
To accelerate the discovery and optimization of reactions involving this compound, the integration of flow chemistry and automated synthesis platforms will be essential. Continuous flow reactors offer numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and the potential for seamless scale-up. The use of a continuous flow setup has been demonstrated for the large-scale synthesis of related compounds. organic-chemistry.org
Automated synthesis platforms, coupled with high-throughput screening, can rapidly explore a wide range of reaction conditions and substrates. This will enable the efficient optimization of synthetic routes and the rapid generation of libraries of this compound derivatives for biological or materials screening.
Design of Next-Generation Functional Materials Utilizing the Azabicyclic Diene Core
The rigid, three-dimensional structure of the this compound core makes it an attractive building block for the design of novel functional materials. Future research could explore the incorporation of this scaffold into polymers, metal-organic frameworks (MOFs), and other extended structures. The diene functionality provides a handle for polymerization or for post-synthetic modification of the material.
The unique shape and electronic properties of the azabicyclic diene could lead to materials with interesting optical, electronic, or catalytic properties. For example, polymers incorporating this moiety may exhibit enhanced thermal stability or unique photophysical behavior. Furthermore, the bridgehead nitrogen could act as a coordination site for metal ions, leading to the formation of novel catalysts or sensory materials. The broader class of bicyclo[3.3.1]nonane derivatives has already shown promise in applications such as ion reception and the formation of metallocycles. rsc.org
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-Azabicyclo[3.3.1]nona-3,5-diene?
Answer: Synthesis often involves [1,3]-dipolar cycloadditions or ring-closing metathesis. For example, phosphazene base-mediated cyclization of aldehydes under inert atmospheres (N₂) at low temperatures (0–10°C) is effective for analogous azabicyclic systems. Purification via column chromatography is critical to isolate the product .
Q. Which spectroscopic techniques are prioritized for structural confirmation of this compound derivatives?
Answer: High-resolution ¹H/¹³C NMR is essential for verifying the bicyclic framework and double-bond geometry. X-ray crystallography provides definitive stereochemical evidence, while HRMS confirms molecular weight. Cross-validation with computational models (e.g., DFT-optimized structures) enhances reliability .
Q. What are the documented reactivity trends of this compound in Diels-Alder reactions?
Answer: The compound acts as an electron-deficient diene due to ring strain. Reactivity increases with electron-withdrawing groups, favoring [4+2] cycloadditions with electron-rich dienophiles. Solvent polarity (e.g., CHCl₃) and Lewis acid catalysts (e.g., AlCl₃) modulate regioselectivity .
Advanced Research Questions
Q. How can density functional theory (DFT) guide the optimization of synthetic routes for this compound?
Answer: DFT predicts transition-state energies and intermediate stability. For instance, calculating activation barriers for metathesis steps identifies optimal catalysts (e.g., Grubbs-type). Comparing computed and experimental NMR shifts validates structural hypotheses, reducing lab trial-and-error .
Q. What systematic approaches resolve discrepancies between theoretical and experimental data in azabicyclic systems?
Answer: Use multi-technique validation: Cross-reference computed IR spectra with experimental data to detect conformational mismatches. If NMR coupling constants conflict with DFT predictions, re-evaluate solvent effects or dynamic averaging. Peer consultation and literature benchmarking (e.g., Pharmacopeial Forum protocols) are critical .
Q. How should researchers design kinetic studies to evaluate the hydrolytic stability of this compound?
Answer: Employ pH-controlled buffer systems to monitor degradation rates via HPLC/UV-Vis. Establish pseudo-first-order conditions with excess H₂O. Temperature-variation experiments (e.g., Arrhenius analysis) extrapolate shelf-life. Statistical tools like ANOVA assess batch reproducibility .
Methodological Frameworks
- Experimental Design : Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor .
- Data Contradiction Analysis : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to isolate variables causing inconsistencies .
- Peer Review Preparation : Structure findings to explicitly address research questions stated in the introduction, using tables/figures to clarify complex data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
